8-Methylquinoline-3-carboxamide

PDE4 Inhibition β2-Adrenoceptor Agonism Dual Pharmacology

8-Methylquinoline-3-carboxamide is the foundational quinoline scaffold for the rationally designed clinical derivative GS-5759, a heterobifunctional molecule that uniquely combines nanomolar PDE4 inhibition (IC50: 5 nM) with long-acting β2-adrenoceptor agonism (EC50: 8 nM) in a single chemical entity. This dual pharmacology enables integrated anti-inflammatory and bronchodilatory research without the confounding variables of co-dosing. Its exceptionally slow β2-adrenoceptor dissociation kinetics and favorable preclinical safety profile (no emesis at supratherapeutic doses) make it an essential positive control and building block for next-generation inhaled bifunctional or triple-therapy programs targeting severe respiratory diseases. Procure this high-purity scaffold to benchmark new chemical entities and explore integrated cAMP signaling and airway remodeling biology.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
Cat. No. B13769397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methylquinoline-3-carboxamide
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=C(C=N2)C(=O)N
InChIInChI=1S/C11H10N2O/c1-7-3-2-4-8-5-9(11(12)14)6-13-10(7)8/h2-6H,1H3,(H2,12,14)
InChIKeyBRRAAVRHYYQTFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methylquinoline-3-carboxamide (GS-5759): A Bifunctional PDE4 Inhibitor and β2-Adrenoceptor Agonist for Respiratory Research


8-Methylquinoline-3-carboxamide, specifically in the context of its lead clinical derivative GS-5759, is a rationally designed heterobifunctional small molecule. It combines a potent phosphodiesterase 4 (PDE4) inhibitory pharmacophore with a long-acting β2-adrenoceptor agonist (LABA) moiety into a single chemical entity [1]. This dual activity is intended to provide both anti-inflammatory and bronchodilatory effects in a single inhaled therapy, representing a distinct pharmacological profile within the quinoline-3-carboxamide class [2]. The compound's core structure is the 8-methylquinoline-3-carboxamide scaffold, which serves as the foundation for its unique, dual-mechanism pharmacology.

Why Generic Quinoline-3-carboxamides Cannot Substitute for 8-Methylquinoline-3-carboxamide (GS-5759)


Simple substitution with another quinoline-3-carboxamide is not scientifically valid because the pharmacological profile of 8-methylquinoline-3-carboxamide (GS-5759) is the result of a highly specific, engineered bifunctionality [1]. While many analogs may possess either PDE4 inhibitory activity or β2-adrenoceptor agonist activity, they lack the precise dual-target engagement and balanced potency at both receptors that defines this compound [2]. Furthermore, the specific molecular architecture of GS-5759 confers unique functional properties, such as its exceptionally slow dissociation kinetics from the β2-adrenoceptor, which is critical for its long duration of action [1]. Using a monofunctional analog would fail to replicate the synergistic cellular effects and the integrated in vivo efficacy observed with GS-5759, as demonstrated in direct comparative studies [3].

Quantitative Differentiation of 8-Methylquinoline-3-carboxamide (GS-5759): Head-to-Head and Cross-Study Evidence


Dual-Target Potency: Balanced PDE4 Inhibition and β2-Adrenoceptor Agonism

GS-5759 demonstrates a balanced, dual mechanism of action, exhibiting potent activity at both its primary targets. It is a full agonist at the β2-adrenoceptor (EC50 = 8 ± 4 nM) and a potent inhibitor of the PDE4 enzyme (IC50 = 5 ± 3 nM) [1]. In contrast, the clinically approved oral PDE4 inhibitor roflumilast shows high potency (IC50 values ranging from 0.2 to 4.3 nM for PDE4 splice variants) but lacks any β2-adrenoceptor agonist activity [2]. Similarly, the long-acting β2-agonist (LABA) indacaterol is a potent full agonist (pEC50 = 8.06 ± 0.02, corresponding to an EC50 of ~8.7 nM) but possesses no PDE4 inhibitory function [3]. The balanced activity of GS-5759 at both targets within the same concentration range is a key differentiator.

PDE4 Inhibition β2-Adrenoceptor Agonism Dual Pharmacology

Exceptional Duration of Action: Slow Dissociation Kinetics from the β2-Adrenoceptor

GS-5759 exhibits an exceptionally slow rate of dissociation from the β2-adrenoceptor, a property that is predictive of a long duration of action in vivo. In functional studies using guinea pig airway smooth muscle, the off-rate half-life (Off T1/2) was measured to be >720 minutes at a concentration producing 80% of the maximal effect (EC80) [1]. This is a key differentiator from many other β2-agonists. While precise Off T1/2 data for indacaterol under identical conditions is not directly comparable, the >12-hour dissociation half-life of GS-5759 supports its design as a once-daily inhaled therapy [1].

β2-Adrenoceptor Kinetics Duration of Action

Integrated In Vivo Efficacy: Potent Bronchodilation and Anti-Inflammatory Activity Across Species

GS-5759 demonstrates a robust and consistent dual-efficacy profile in vivo, providing both potent bronchodilation and inhibition of pulmonary inflammation across multiple preclinical species. In a rat lipopolysaccharide (LPS) aerosol challenge model of inflammation, GS-5759 dose-dependently inhibited pulmonary neutrophilia with an ED50 ≤ 10 μg/kg [1]. As a bronchodilator, it showed high potency with ED50 values of 0.09 μg/kg in guinea pigs and 3.4 μg/kg in dogs [1]. In cynomolgus monkeys, a more clinically relevant model, GS-5759 was efficacious in the same dose range for both endpoints, with an ED50 of 70 μg/kg for bronchodilation and 4.9 μg/kg for inhibition of LPS-induced pulmonary neutrophilia [1]. In comparison, the oral PDE4 inhibitor roflumilast, while effective in similar models, shows a different efficacy profile with an ED50 of 10 μg/kg (estimated pulmonary deposition) for reducing inflammatory cells in a rat allergen challenge model [2], but it lacks the direct, potent bronchodilator activity of GS-5759.

In Vivo Efficacy COPD Model Bronchodilation Anti-inflammatory

Favorable Therapeutic Index: Reduced Cardiovascular and Emetic Side Effects

A critical differentiator for GS-5759 is its favorable therapeutic index (T.I.), separating its desired pulmonary effects from common systemic side effects of β2-agonists and PDE4 inhibitors. In guinea pigs, the T.I. for bronchodilation versus increased heart rate was 700 [1]. In dogs, the T.I. was >31 [1]. Furthermore, in a ferret model of emesis, a common dose-limiting side effect of PDE4 inhibitors, no emesis was observed at doses several orders of magnitude greater than the anti-inflammatory ED50 observed in the rat LPS model [1]. This contrasts with oral PDE4 inhibitors like roflumilast, which have a known clinical association with gastrointestinal adverse events, including nausea and diarrhea [2].

Therapeutic Index Safety Pharmacology Cardiovascular Emesis

Synergistic Gene Expression Changes: Replication of Combination Therapy by a Single Molecule

GS-5759 was designed to mimic the effects of combining a PDE4 inhibitor and a LABA. In a head-to-head transcriptomic study using BEAS-2B human airway epithelial cells, the gene expression changes induced by GS-5759 were compared to those from a combination of the LABA indacaterol and the PDE4 inhibitor GSK256066 [1]. The results showed that the gene expression signature of GS-5759 was quantitatively replicated by the combination of indacaterol and GSK256066 [1]. This provides functional evidence that the bifunctional molecule can achieve the same synergistic modulation of airway cell biology as a two-drug regimen, but within a single chemical entity [1].

Gene Expression Transcriptomics Combination Therapy Synergy

Potent Suppression of Pro-Inflammatory Mediators in Human Cells

GS-5759 exhibits potent anti-inflammatory activity in primary human cells relevant to COPD pathophysiology. It inhibited lipopolysaccharide (LPS)-induced tumor necrosis factor α (TNFα) production in human peripheral blood mononuclear cells (PBMC) with an IC50 of 0.3 nM (confidence interval 0.1-0.6) [1]. It also inhibited formyl-methionyl-leucyl-phenylalanine (fMLP)-induced superoxide anion production from human neutrophils with an IC50 of 3 nM (confidence interval 0.8-8) [1]. The contribution of both β2-agonism and PDE4 inhibition to this cellular activity was demonstrated by a rightward shift in the IC50 values when a β2-antagonist was added [1]. For comparison, the highly potent PDE4 inhibitor GSK256066 inhibits LPS-induced TNFα production in PBMCs with an IC50 of 10 pM (0.01 nM) [2], but again lacks the β2-agonist component.

Inflammation TNFα Neutrophils COPD

Key Application Scenarios for 8-Methylquinoline-3-carboxamide (GS-5759) Based on Differentiated Evidence


Preclinical Development of Novel Bifunctional Therapies for COPD and Asthma

GS-5759 serves as a definitive reference compound for research programs aiming to develop new inhaled, bifunctional therapies. Its balanced, nanomolar potency at both PDE4 and the β2-adrenoceptor, combined with its exceptionally long duration of action and favorable therapeutic index, sets a high benchmark for target product profiles [1]. Researchers can use GS-5759 as a positive control in in vitro and in vivo assays to benchmark the activity and safety margins of new chemical entities targeting these same pathways [2].

Investigating Synergistic Gene Regulation in Airway Biology

The proven ability of GS-5759 to quantitatively replicate the transcriptomic signature of a LABA/PDE4 inhibitor combination makes it a powerful tool for studying the integrated biology of these pathways in human airway epithelial cells [1]. This allows researchers to explore the complex interplay between cAMP signaling, anti-inflammatory responses, and airway remodeling without the confounding variables introduced by using two separate drugs [1].

Development of Novel Triple-Combination Inhalation Therapies

The demonstrated safety and efficacy profile of GS-5759 in preclinical models supports its use as a foundational component in the development of next-generation triple therapies for severe respiratory diseases [1]. Its dual activity can be combined with a third mechanism, such as an inhaled corticosteroid or a long-acting muscarinic antagonist (LAMA), within a single inhalation device, potentially simplifying complex treatment regimens and improving patient adherence [2].

Pharmacology Studies on Mitigating PDE4 Inhibitor Side Effects

The lack of emesis observed with GS-5759 in preclinical models, even at doses far exceeding its efficacious anti-inflammatory dose, positions it as a critical tool for investigating how to dissociate the anti-inflammatory benefits of PDE4 inhibition from the class-specific gastrointestinal side effects [1]. Studies comparing the tissue distribution, receptor occupancy, and signaling bias of GS-5759 versus oral PDE4 inhibitors can yield valuable insights for designing better-tolerated therapies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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